N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a structurally complex benzamide derivative featuring a 3,5-dimethoxy-substituted benzoyl core, a 4-methylbenzo[d]thiazol-2-yl group, and a 3-(dimethylamino)propyl side chain. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-15-8-6-9-19-20(15)23-22(29-19)25(11-7-10-24(2)3)21(26)16-12-17(27-4)14-18(13-16)28-5;/h6,8-9,12-14H,7,10-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDLGIJUXVEWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=CC(=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes like cyclooxygenase (cox) and various cellular receptors.
Mode of Action
Thiazole derivatives have been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects are likely due to the interaction of the thiazole ring with various biological targets.
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the COX enzymes, which are involved in the synthesis of prostaglandins, thromboxanes, and prostacyclin. These molecules play key roles in inflammation, pain, and fever responses.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body
Result of Action
The results of the compound’s action are likely to depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of COX enzymes, it could potentially reduce inflammation and pain. .
Biological Activity
N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, also known by its CAS number 1215319-42-8, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 450.0 g/mol
- Structure : The compound features a benzamide core with dimethoxy and thiazole substituents, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For example:
- Cytotoxicity Studies : In vitro assays have demonstrated that compounds containing thiazole moieties can inhibit the proliferation of various cancer cell lines. The compound's structural analogs have shown IC values comparable to standard chemotherapeutics like doxorubicin .
- Mechanisms of Action : The proposed mechanism involves the interaction of the compound with specific protein targets, leading to apoptosis in cancer cells. Molecular dynamics simulations suggest that hydrophobic interactions play a crucial role in binding affinity .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to several key structural features:
- Dimethoxy Substitution : The presence of methoxy groups at the 3 and 5 positions on the benzene ring enhances lipophilicity and bioavailability.
- Thiazole Ring : The incorporation of a thiazole moiety is essential for activity against specific cancer types due to its ability to interact with biological macromolecules .
| Structural Feature | Importance |
|---|---|
| Dimethoxy Groups | Enhance solubility and efficacy |
| Thiazole Moiety | Critical for anticancer activity |
| Dimethylamino Group | Improves binding to target proteins |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Thiazole Derivatives : A group of researchers synthesized various thiazole derivatives and tested them against multiple cancer cell lines. Compounds with similar structural motifs exhibited strong growth inhibition, particularly in HT29 colon cancer cells .
- Molecular Dynamics Simulations : Research involving molecular dynamics simulations highlighted how modifications in the chemical structure influence binding interactions with target proteins, providing insights into optimizing future derivatives for enhanced efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Groups
(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Key Features : Simpler benzamide structure with a 3-methylbenzoyl group and an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).
- Divergence: Lacks the heterocyclic benzo[d]thiazol system and dimethylamino group, reducing complexity and likely altering bioavailability and target specificity.
(b) Sulfonamide Derivatives with Triazine-Imidazolidine Motifs ()
- Key Features : Sulfamoyl and triazine cores with imidazolidine substituents.
- Applications : Designed using QSAR models for antimicrobial or enzyme-targeting activity, differing from the benzamide-thiazole hybrid structure of the target compound .
- Divergence : Sulfonamide backbones vs. benzamide-thiazole systems result in distinct electronic properties and binding interactions.
(c) Triazole-Benzaldehyde Condensates ()
- Key Features: 1,2,4-Triazole rings functionalized with chlorophenoxy and benzaldehyde groups.
- Applications: Potential antifungal or antiviral agents, synthesized via condensation rather than amide coupling .
- Divergence : Triazole vs. thiazole heterocycles confer different steric and electronic profiles.
Pharmacological and Physicochemical Properties
While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn:
- Solubility: The dimethylamino group and hydrochloride salt likely improve water solubility compared to non-aminated analogs like ’s hydroxy-substituted benzamide .
- Target Interaction : The benzo[d]thiazol group may enhance binding to biological targets (e.g., kinases or DNA) compared to simpler benzamides or sulfonamides .
Data Tables
Table 1. Structural and Functional Comparison of Selected Compounds
*Estimated based on structural analogy to ’s compound (MW 463.0).
Research Findings and Limitations
- Structural Advantages: The target compound’s dual substitution (dimethylaminopropyl and benzo[d]thiazol) may offer synergistic effects in drug delivery and target engagement compared to simpler analogs .
- Knowledge Gaps: No direct bioactivity or pharmacokinetic data is available in the provided evidence, necessitating further experimental validation.
- Synthesis Challenges: The complexity of the benzo[d]thiazol and dimethylamino groups may require multi-step synthesis, contrasting with the straightforward routes for ’s benzamide .
Preparation Methods
Preparation of 4-Methylbenzo[d]thiazol-2-amine
The benzo[d]thiazole moiety is synthesized via cyclization of 2-amino-4-methylthiophenol with cyanogen bromide under acidic conditions. Alternative routes employ thiourea derivatives, where 4-methyl-2-nitroaniline undergoes thioacetylation followed by reduction and cyclization. Microwave-assisted methods have been reported to enhance reaction efficiency, reducing synthesis time from hours to minutes.
Functionalization at the 2-Position
The 2-amino group of 4-methylbenzo[d]thiazole is alkylated using 3-chloro-N,N-dimethylpropan-1-amine in the presence of a tertiary base such as triethylamine. Solvent selection (e.g., dimethylacetamide or tetrahydrofuran) critically influences yield, with polar aprotic solvents favoring nucleophilic substitution.
Synthesis of the 3,5-Dimethoxybenzoyl Component
Carboxylic Acid Activation
3,5-Dimethoxybenzoic acid is activated via conversion to its acyl chloride using thionyl chloride or oxalyl chloride. Alternatively, mixed anhydride methods employ pivaloyl chloride in dichloromethane at low temperatures (-10°C).
Coupling to the Benzo[d]thiazole Amine
The activated benzoyl group is coupled to N-(3-(dimethylamino)propyl)-4-methylbenzo[d]thiazol-2-amine using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane. Competitive pathways, including triphenylphosphite-mediated coupling, are less efficient due to byproduct formation.
Table 1: Comparative Analysis of Coupling Methods
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Carbodiimide coupling | EDC, HOBt | Dichloromethane | 85–92 | ≥99 |
| Mixed anhydride | Pivaloyl chloride | THF | 78–84 | 97–98 |
| Phosphite-mediated | Triphenylphosphite | Toluene | 65–72 | 95–96 |
N-Alkylation and Quaternary Ammonium Formation
Introduction of the Dimethylaminopropyl Group
The tertiary amine side chain is introduced via nucleophilic alkylation of the benzo[d]thiazole amine with 3-chloro-N,N-dimethylpropan-1-amine. Reactions are conducted in dimethylacetamide at 60–80°C, with cesium carbonate as a base to minimize side reactions.
Salt Formation with Hydrochloric Acid
The free base is treated with concentrated hydrochloric acid in ethanol to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures (3:1 v/v) yields the final compound with >99% purity.
Table 2: Optimization of Salt Crystallization
| Solvent System | Temperature (°C) | Purity (%) | Crystal Morphology |
|---|---|---|---|
| Ethanol/water | 0–5 | 99.2 | Needles |
| Acetone/water | 25 | 98.5 | Plates |
| Methanol | -20 | 97.8 | Irregular |
Industrial-Scale Production Considerations
Process Intensification
Continuous-flow reactors are employed for acyl chloride formation and coupling steps, reducing reaction times by 40% compared to batch processes. In-line purification using scavenger resins minimizes downstream processing.
Quality Control Metrics
Critical quality attributes include residual solvent levels (<300 ppm for dichloromethane) and chiral purity. Chiral stationary-phase HPLC confirms enantiomeric excess (>99.5%).
Mechanistic Insights and Side Reactions
Competing Pathways in Alkylation
Over-alkylation at the thiazole nitrogen is suppressed by stoichiometric control of the alkylating agent (1.2 equivalents) and low-temperature conditions (0–5°C).
Hydrolysis of the Benzamide Bond
Under acidic conditions, the benzamide bond may hydrolyze to regenerate 3,5-dimethoxybenzoic acid. Stabilizing additives such as magnesium sulfate are included during salt formation to mitigate this.
Q & A
Q. What are the key synthetic protocols for preparing N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride?
The synthesis typically involves multi-step reactions:
- Amide bond formation : Reacting a substituted benzoyl chloride with a thiazole-2-amine derivative in pyridine or DMF under reflux conditions (e.g., 18-hour reflux in DMSO, as in ).
- Quaternary ammonium salt formation : Introducing the dimethylaminopropyl group via alkylation or nucleophilic substitution, followed by HCl treatment to form the hydrochloride salt .
- Purification : Recrystallization using water-ethanol mixtures or chromatography (e.g., silica gel) to achieve >95% purity .
Q. How can researchers confirm the molecular structure and purity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon backbone (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ ~3.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 486.2 for [M+H]⁺) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How should experimental designs be optimized to study this compound's interaction with biological targets (e.g., enzymes or receptors)?
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd). Include positive/negative controls (e.g., known inhibitors) .
- Cellular assays : Dose-response studies in cancer cell lines (e.g., IC₅₀ determination via MTT assay) with attention to solvent effects (e.g., DMSO concentration ≤0.1%) .
- Structural biology : Co-crystallization with target proteins (e.g., PFOR enzyme) to resolve binding modes, leveraging hydrogen bonding (N–H⋯N/O interactions) observed in similar thiazole derivatives .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) during characterization be resolved?
- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals (e.g., dimethylamino group vs. solvent peaks) .
- 2D NMR : Use COSY and HSQC to assign ambiguous correlations, particularly in crowded aromatic regions .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set) .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Solvent optimization : Replace DMSO with DMF for better solubility and easier workup .
- Catalysis : Use 4-dimethylaminopyridine (DMAP) to accelerate amide coupling (e.g., 4-hour reaction vs. 18-hour reflux) .
- Continuous flow reactors : Enhance reproducibility for steps like HCl salt formation, reducing batch-to-batch variability .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers for in vitro assays?
- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes for sustained release .
Q. What are the best practices for analyzing metabolic stability in hepatic microsomes?
- Incubation conditions : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH regeneration system at 37°C .
- LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes; calculate half-life (t₁/₂) using first-order kinetics .
Data Interpretation and Validation
Q. How to validate conflicting biological activity data across independent studies?
- Standardize assays : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁵ CFU/mL) .
- Meta-analysis : Pool data from ≥3 independent labs using random-effects models to account for variability .
Q. What computational tools predict the compound's pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (∼3.5), BBB permeability (low), and CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
